molecular formula C9H10ClNO B14747144 3-chloro-N,5-dimethylbenzamide

3-chloro-N,5-dimethylbenzamide

Cat. No.: B14747144
M. Wt: 183.63 g/mol
InChI Key: DGTSSBUBZYKGJW-UHFFFAOYSA-N
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Description

Historical Context of Benzamide (B126) Derivatives in Synthetic Chemistry

The journey of benzamide and its derivatives in synthetic chemistry is a long and storied one. Benzamide itself, the simplest amide derivative of benzoic acid, is a white solid organic compound. nbinno.com Historically, the synthesis of amides was a fundamental challenge and focus in organic chemistry. Early methods often involved harsh conditions. However, the development of coupling reagents and catalyzed reactions revolutionized amide bond formation, making benzamide derivatives readily accessible. For instance, methods like reacting benzoic acid and urea, sometimes with a catalyst like boric acid, have been explored for benzamide synthesis. synquestlabs.com Over the years, the synthetic repertoire has expanded dramatically, with transition-metal-catalyzed reactions, such as those involving palladium or silver, enabling highly selective and efficient synthesis of complex benzamide structures. sioc-journal.cnwipo.int This has allowed chemists to systematically modify the benzamide core to explore structure-activity relationships.

Significance of Halogenated and Alkylated Benzamide Structures in Chemical Synthesis and Biological Activity Studies

The strategic placement of halogen atoms and alkyl groups on the benzamide scaffold is a crucial tactic in medicinal chemistry and materials science. sigmaaldrich.com Halogenation, the introduction of atoms like chlorine, bromine, or fluorine, can profoundly alter a molecule's properties. google.com Halogens can increase a compound's lipophilicity (its ability to dissolve in fats), which can improve its absorption and distribution within a biological system. dissertationtopic.net They can also enhance the binding affinity of a drug to its target protein through the formation of halogen bonds and other interactions, potentially increasing its potency and stability. dissertationtopic.netgoogle.com More than one-third of drugs in clinical trials are halogenated, underscoring the importance of this modification. sigmaaldrich.com

Alkylation, the addition of alkyl groups, is equally significant. N-alkylation of the benzamide nitrogen is a key reaction in the synthesis of many bioactive compounds. pharmaffiliates.com These alkyl groups can influence the molecule's conformation, solubility, and ability to cross biological membranes. The combination of halogen and alkyl substituents allows for precise tuning of a molecule's electronic and steric properties, which is fundamental in the design of compounds with specific biological activities, from pesticides to pharmaceuticals. nih.gov

Overview of Current Research Trajectories for 3-chloro-N,5-dimethylbenzamide and Related Molecular Architectures

While direct public research on the specific compound This compound is limited, significant research exists for structurally similar molecules, providing insight into its potential applications and areas of investigation. The arrangement of a chloro-group and methyl-groups on a benzamide core is a recurring motif in bioactive compounds.

A prominent example is the closely related compound 2-amino-5-chloro-N,3-dimethylbenzamide . This compound is a critical intermediate in the industrial synthesis of chlorantraniliprole, a widely used insecticide. nbinno.compharmaffiliates.com Numerous patents and studies focus on optimizing the synthesis of this intermediate to improve yield and create more environmentally friendly processes. google.com Research in this area often involves multi-step syntheses starting from materials like 2-amino-3-methylbenzoic acid and employing various chlorinating and aminating agents. google.com

Furthermore, other related structures are being explored for their biological potential. For instance, 5-Chloro-N,3-dimethyl-2-(methylsulfonamido)benzamide is a derivative of a compound investigated for its potential to alter the lifespan of eukaryotic organisms. The study of such analogues, which combine the halogenated and alkylated benzamide core with other functional groups, highlights a research trajectory focused on discovering new therapeutic agents. These studies collectively demonstrate that the molecular architecture represented by this compound is of significant interest in the development of both agrochemicals and potential pharmaceuticals.

Physicochemical Properties of a Related Compound

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂O nbinno.com
Molecular Weight 198.65 g/mol nbinno.com
CAS Number 890707-28-5 nih.gov
Appearance Off-white to light brown solid nbinno.com
Melting Point 130-132 °C nbinno.com
IUPAC Name 2-amino-5-chloro-N,3-dimethylbenzamide
InChI Key WOBVZGBINMTNKL-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

3-chloro-N,5-dimethylbenzamide

InChI

InChI=1S/C9H10ClNO/c1-6-3-7(9(12)11-2)5-8(10)4-6/h3-5H,1-2H3,(H,11,12)

InChI Key

DGTSSBUBZYKGJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)Cl)C(=O)NC

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 3 Chloro N,5 Dimethylbenzamide

Precursor Synthesis and Reaction Pathway Design

The creation of 3-chloro-N,5-dimethylbenzamide is fundamentally based on the synthesis of a key intermediate, 3-chloro-5-methylbenzoic acid, and its subsequent reaction to form the final amide product. The design of the reaction pathway considers the regioselectivity of the substitutions on the benzene (B151609) ring to achieve the desired 1,3,5-substitution pattern.

Strategies for Benzene Ring Functionalization

The primary precursor for the synthesis of this compound is 3-chloro-5-methylbenzoic acid. The functionalization of the benzene ring to yield this precursor can be approached from different starting materials, with the most common being m-xylene (B151644) or 3-methylbenzoic acid.

One plausible route begins with m-xylene. The methyl groups of xylene are susceptible to oxidation. wikipedia.org Selective oxidation of one of the methyl groups of m-xylene can yield 3-methylbenzoic acid. This transformation can be achieved using various oxidizing agents, such as potassium permanganate (B83412) or nitric acid.

Once 3-methylbenzoic acid is obtained, the next critical step is the regioselective chlorination of the aromatic ring. The carboxyl group is a meta-directing deactivator, while the methyl group is an ortho, para-directing activator. In this case, the directing effects of the two substituents are synergistic, favoring the introduction of the chlorine atom at the C5 position, which is meta to the carboxyl group and ortho to the methyl group. However, direct chlorination can sometimes lead to a mixture of products. A patent for the synthesis of a similar compound, 2-amino-3-methyl-5-chlorobenzoic acid, describes the chlorination of 2-amino-3-methylbenzoic acid using a chlorination reagent. google.com A similar approach could be explored for the chlorination of 3-methylbenzoic acid.

An alternative pathway for the synthesis of the precursor involves starting with a compound that already contains the desired chloro- and methyl-substituents, such as 3-chloro-5-methyltoluene. The synthesis of this intermediate could potentially be achieved through the chlorination of m-xylene. Subsequent oxidation of the remaining methyl group would then yield 3-chloro-5-methylbenzoic acid.

Approaches to Amide Bond Formation

The final step in the synthesis of this compound is the formation of the amide bond between 3-chloro-5-methylbenzoic acid and methylamine (B109427). This is a condensation reaction that typically involves the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

A common method for activating the carboxylic acid is to convert it into a more reactive acyl chloride. This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-chloro-5-methylbenzoyl chloride is then highly susceptible to reaction with methylamine to form the desired amide.

Alternatively, a variety of coupling agents can be employed to facilitate the direct amidation of the carboxylic acid with the amine, avoiding the need to isolate the acyl chloride. These reagents activate the carboxyl group in situ, allowing for a one-pot reaction.

Coupling Agent ClassExamples
CarbodiimidesDicyclohexylcarbodiimide (DCC), Diisopropylcarbodiimide (DIC)
Phosphonium SaltsBenzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
Uronium SaltsO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

The choice of coupling agent and reaction conditions, such as solvent and temperature, can significantly influence the yield and purity of the final product.

Advanced Synthetic Routes and Optimization

To enhance the efficiency and sustainability of the synthesis of this compound, advanced synthetic routes and optimization strategies are continually being explored. These include the use of catalytic methods, the development of multi-step reaction sequences from readily available starting materials, and strategies to maximize yield and purity.

Catalytic Approaches in Benzamide (B126) Synthesis

The use of catalysts in amide bond formation is a key area of research aimed at developing more environmentally friendly and efficient processes. Boric acid has been shown to be an effective catalyst for the amidation of benzoic acids with aromatic amines under mild conditions. researchgate.netasianpubs.org This method offers the advantages of using a readily available and green catalyst. researchgate.net Another approach involves the use of metal-organic frameworks (MOFs) as heterogeneous catalysts. For instance, a zirconium-based MOF has demonstrated high efficiency in catalyzing the direct amidation of benzoic acids. thieme-connect.com The catalyst could be recovered and reused multiple times without a significant loss of activity. thieme-connect.com Enzymatic catalysis, using enzymes such as lipases, also presents a green alternative for amide synthesis. diva-portal.org

Multi-step Reaction Sequence Development

A comprehensive synthetic strategy for this compound involves a multi-step reaction sequence starting from simple, bulk chemicals. A hypothetical, yet chemically sound, sequence is outlined below:

StepReactionStarting MaterialKey ReagentsProduct
1Friedel-Crafts AlkylationBenzeneMethyl chloride, AlCl₃Toluene (B28343)
2NitrationTolueneHNO₃, H₂SO₄m-Nitrotoluene
3Reductionm-NitrotolueneFe, HClm-Toluidine (3-methylaniline)
4Sandmeyer Reactionm-Toluidine1. NaNO₂, HCl 2. CuCl3-Chlorotoluene
5Friedel-Crafts Acylation3-ChlorotolueneAcetyl chloride, AlCl₃3-Chloro-5-methylacetophenone
6Haloform Reaction3-Chloro-5-methylacetophenoneBr₂, NaOH3-Chloro-5-methylbenzoic acid
7Amidation3-Chloro-5-methylbenzoic acidSOCl₂, then MethylamineThis compound

This sequence illustrates how the target molecule can be constructed through a series of well-established organic reactions, starting from fundamental building blocks.

Yield Optimization and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of this compound are critical for its potential applications. Several strategies can be employed throughout the synthetic process to achieve these goals.

Yield Optimization:

Reaction Conditions: Careful control of reaction parameters such as temperature, reaction time, and solvent is crucial. For instance, in the amidation step, lower temperatures may be required when using highly reactive acyl chlorides to minimize side reactions. The duration of heating can also significantly impact the yield in catalyzed reactions. youtube.com

Stoichiometry: Adjusting the molar ratios of reactants and reagents can drive the reaction to completion. For example, using a slight excess of the amine in the amidation step can ensure the complete conversion of the carboxylic acid or its activated derivative.

Catalyst Loading: In catalytic reactions, optimizing the amount of catalyst is essential to achieve a balance between reaction rate and cost-effectiveness.

Purity Enhancement:

Work-up Procedures: After the reaction is complete, a proper aqueous work-up is often necessary to remove unreacted reagents and water-soluble byproducts. This may involve washing with acidic, basic, or brine solutions.

Recrystallization: This is a powerful technique for purifying solid products. The crude this compound can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Chromatography: For high-purity requirements, column chromatography can be employed. This technique separates the desired product from impurities based on their differential adsorption to a stationary phase.

Characterization: The purity and identity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Derivatization Reactions and Functional Group Interconversions of this compound

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The benzene ring can undergo electrophilic aromatic substitution, the chloro group can be replaced via nucleophilic aromatic substitution, and the amide and methyl groups can also be chemically altered.

Electrophilic Aromatic Substitution Reactions on the Benzene Ring

The benzene ring of this compound contains three substituents: a chloro group, a methyl group, and an N,N-dimethylbenzamide group. These groups influence the rate and regioselectivity of electrophilic aromatic substitution reactions. The chloro group is a deactivating, ortho-, para-director. The methyl group is an activating, ortho-, para-director. The N,N-dimethylbenzamide group is a deactivating, meta-director. The combined effect of these substituents determines the position of incoming electrophiles.

Halogenation is a key electrophilic aromatic substitution reaction. For instance, the related compound, 2-amino-N,3-dimethylbenzamide, can be halogenated using N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to introduce a halogen at the 5-position. sioc-journal.cn This suggests that similar reactions could be applied to this compound, potentially leading to di- or tri-halogenated products, depending on the reaction conditions and the directing effects of the existing substituents.

Nitration is another important electrophilic aromatic substitution. The synthesis of a related compound, 2-amino-5-chloro-N,3-dimethylbenzamide, involves the nitration of 3-methyl-5-chlorobenzoic acid using nitric acid and concentrated sulfuric acid. google.com This reaction introduces a nitro group at the 2-position, directed by the existing substituents. google.com A similar strategy could be employed for the nitration of this compound.

Nucleophilic Substitutions Involving the Chloro Moiety

The chloro group on the aromatic ring of this compound is generally unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups in the ortho or para positions. However, under specific conditions, such as the use of strong nucleophiles and/or catalysts, the chloro group can be displaced.

Modifications of Amide and Alkyl Substituents

The N,N-dimethylamide and the C5-methyl groups of this compound are also amenable to chemical modification.

The amide group can be hydrolyzed back to the corresponding carboxylic acid under acidic or basic conditions. It can also be reduced to an amine. The N-methyl groups could potentially be demethylated or undergo other transformations. The reactivity of the amide functionality is a cornerstone of organic synthesis.

The C5-methyl group can be a site for free-radical halogenation or oxidation to a carboxylic acid. For example, a patent describes the oxidation of toluene to benzoic acid using N-hydroxyphthalimide and cobalt acetylacetonate (B107027) as catalysts. google.com A similar catalytic system could potentially oxidize the methyl group of this compound to a carboxylic acid group, yielding 3-chloro-5-carboxy-N,N-dimethylbenzamide.

Below is a table summarizing potential derivatization reactions for this compound based on the reactivity of related compounds.

Reaction Type Reagents and Conditions Potential Product
Electrophilic Halogenation NCS, NBS, or NISHalogenated derivative of this compound
Nitration HNO₃, H₂SO₄Nitrated derivative of this compound
Oxidation of Methyl Group N-hydroxyphthalimide, Cobalt acetylacetonate3-chloro-5-carboxy-N,N-dimethylbenzamide
Amide Hydrolysis Acid or Base3-chloro-5-methylbenzoic acid

Computational Chemistry and Molecular Modeling of 3 Chloro N,5 Dimethylbenzamide

Quantum Chemical Calculations for Structural and Electronic Properties

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 3-chloro-N,5-dimethylbenzamide. These calculations, based on the principles of quantum mechanics, provide a robust framework for understanding the molecule's geometry, stability, and electronic characteristics.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. DFT calculations are employed to determine the optimized molecular geometry of this compound, which corresponds to the lowest energy conformation of the molecule. These calculations provide precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Theoretical Geometrical Parameters of this compound (Optimized by DFT) | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | C-Cl | 1.74 | | | | C=O | 1.23 | | | | C-N | 1.35 | | | | N-CH3 | 1.45 | | | | Ar-C | 1.40 | | | | Ar-CH3 | 1.51 | | | | | | O=C-N | 122.0 | | | | C-N-C | 120.0 | | | | Cl-C-C | 119.5 | | | | | | O=C-N-C | 180.0 | | | | | | C-C-N-C | 0.0 |

Note: The values in this table are representative and based on typical bond lengths and angles for similar organic molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity of a molecule. youtube.com The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the electron-withdrawing chloro group and the electron-donating methyl groups will influence the energies of the HOMO and LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

Orbital Energy (eV)
HOMO -6.5
LUMO -1.2

Note: These are hypothetical energy values for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map displays the electrostatic potential on the electron density surface of the molecule. Different colors are used to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. nih.gov Green represents areas of neutral potential. nih.gov

For this compound, the MEP map would likely show a negative potential (red) around the carbonyl oxygen atom due to the lone pairs of electrons, making it a site for electrophilic attack. The area around the hydrogen atoms of the methyl groups and the aromatic ring would likely show a positive potential (blue), indicating them as possible sites for nucleophilic interaction.

Natural Bond Orbital (NBO) Analysis of Delocalization and Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. mpg.de It transforms the complex, delocalized molecular orbitals into localized orbitals that are more aligned with classical chemical bonding concepts, such as lone pairs and bonds. wisc.edu NBO analysis is particularly useful for quantifying delocalization effects and hyperconjugative interactions.

Fukui Function and Reactivity Site Prediction

The Fukui function is a concept derived from DFT that helps to predict the most reactive sites in a molecule towards nucleophilic, electrophilic, and radical attacks. chemrxiv.org The Fukui function quantifies the change in electron density at a particular point in the molecule when an electron is added or removed.

There are three types of Fukui functions:

f+(r) : for nucleophilic attack (electron acceptance)

f-(r) : for electrophilic attack (electron donation)

f0(r) : for radical attack

By calculating the values of these functions for each atom in this compound, the most probable sites for different types of reactions can be identified. For instance, the atom with the highest value of f+(r) will be the most susceptible to nucleophilic attack, while the atom with the highest value of f-(r) will be the most likely site for electrophilic attack.

Advanced Spectroscopic Characterization Techniques for 3 Chloro N,5 Dimethylbenzamide

Vibrational Spectroscopy Analysis

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and fingerprint vibrations of 3-chloro-N,5-dimethylbenzamide.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrations

Key characteristic vibrational frequencies for substituted benzamides have been identified through experimental and computational studies. doi.orgnih.gov For aromatic compounds, the C-H stretching vibrations typically appear above 3000 cm⁻¹. The C=C stretching vibrations within the benzene (B151609) ring are observed in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations are known to produce strong bands in the range of 580-730 cm⁻¹. researchgate.net Furthermore, the carbonyl (C=O) stretching of the amide group is a prominent feature, typically found in the region of 1630-1680 cm⁻¹. The C-N stretching vibration of the amide is generally observed around 1400 cm⁻¹.

Table 1: Expected Characteristic FT-IR Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic C-HStretching> 3000
Amide N-HStretching~3300
Methyl C-HStretching2850-2960
Carbonyl C=OStretching1630-1680
Aromatic C=CStretching1400-1600
Amide C-NStretching~1400
C-ClStretching580-730

Fourier-Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

Fourier-Transform Raman (FT-Raman) spectroscopy provides complementary information to FT-IR by detecting the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations.

The FT-Raman spectra of substituted benzaldehydes and benzamides have been studied, offering insights into the expected vibrations for this compound. researchgate.netnih.govnih.gov The symmetric stretching of the benzene ring often gives rise to a strong Raman band. The C-Cl bond is also known to produce a strong signal in Raman spectra. researchgate.net

A complete vibrational assignment for related molecules like 3,4-dimethylbenzamide (B1294666) has been achieved by combining FT-IR and FT-Raman data with theoretical calculations. nih.gov This approach allows for a more confident identification of the various vibrational modes.

Table 2: Expected Characteristic FT-Raman Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aromatic RingSymmetric StretchingStrong intensity band
C-ClStretchingStrong intensity band
Aromatic C-HBending
Methyl C-HBending

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

Proton (¹H) NMR Spectral Interpretation for Hydrogen Environments

Proton NMR spectroscopy provides information about the different chemical environments of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it.

For this compound, distinct signals are expected for the aromatic protons, the N-methyl protons, and the protons of the methyl group on the benzene ring. Based on data for the closely related 3-chloro-N,N-dimethylbenzamide, the aromatic protons are expected to appear as a multiplet in the range of δ 7.25–7.45 ppm. rsc.org The N-methyl protons would likely appear as two singlets due to restricted rotation around the C-N amide bond, with chemical shifts around δ 3.10 and 2.98 ppm. rsc.org The methyl group attached to the benzene ring at position 5 would give a singlet, with a chemical shift influenced by its position relative to the other substituents.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic Protons7.25 - 7.45Multiplet
N-CH₃ Protons~3.10 and ~2.98Two Singlets
Ring-CH₃ ProtonSinglet

Carbon-13 (¹³C) NMR Spectral Interpretation for Carbon Framework

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in a different chemical environment gives a distinct signal.

For this compound, the carbonyl carbon of the amide group is expected to have the largest chemical shift, typically in the range of 165-180 ppm. oregonstate.eduwisc.edu The aromatic carbons will appear in the region of 120-140 ppm. The chemical shifts of the N-methyl carbons are expected around 35-40 ppm. rsc.org The carbon of the methyl group on the benzene ring will have a chemical shift characteristic of an alkyl-substituted aromatic carbon.

Based on the ¹³C NMR data for 3-chloro-N,N-dimethylbenzamide, the following chemical shifts can be anticipated: C=O at ~170.0 ppm, and aromatic carbons at approximately 138.0, 134.4, 129.8, 129.7, 127.2, and 125.1 ppm. rsc.org The N-methyl carbons are observed at δ 39.5 and 35.4 ppm. rsc.org

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

Two-Dimensional NMR Techniques for Connectivity and Proximity Analysis

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are powerful methods for establishing the connectivity and spatial relationships between atoms in a molecule.

COSY: This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For this compound, COSY would show correlations between the aromatic protons.

HSQC: This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu It would be used to unambiguously assign the proton signals to their corresponding carbon signals in the aromatic ring and the methyl groups.

HMBC: This experiment shows correlations between protons and carbons that are separated by two or three bonds (¹H-¹³C long-range couplings). columbia.edu This is particularly useful for identifying the connectivity across quaternary carbons, such as the carbonyl carbon and the substituted aromatic carbons. For instance, HMBC would show correlations between the N-methyl protons and the carbonyl carbon, as well as between the aromatic protons and various aromatic carbons.

The combined application of these 2D NMR techniques would allow for a complete and unambiguous assignment of all the proton and carbon signals in the spectrum of this compound, thus confirming its molecular structure.

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy probes the transitions between different electronic energy levels within a molecule upon the absorption or emission of electromagnetic radiation, typically in the ultraviolet (UV) and visible regions.

UV-Visible spectroscopy is a fundamental technique used to identify the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The specific wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

The typical UV-Vis spectrum of a substituted benzamide (B126) would display characteristic absorption bands corresponding to the electronic transitions within the benzoyl and aniline (B41778) moieties. The position and intensity of these bands are sensitive to the substitution pattern on the aromatic ring.

Table 1: Illustrative UV-Visible Spectral Data for a Related Benzamide Derivative

Compoundλmax (nm)TransitionReference
4-chloro-N,N-diphenylbenzamide310, 275π → π* / n → π* niscpr.res.in

Note: This table is for illustrative purposes, as direct experimental data for this compound was not found in the searched literature.

Fluorescence and phosphorescence are forms of photoluminescence where a molecule emits light after absorbing photons. Fluorescence is the rapid emission of light from a singlet excited state, while phosphorescence is a much slower emission from a triplet excited state. The potential for a molecule to fluoresce or phosphoresce is highly dependent on its structure and environment.

Many substituted benzamides are known to exhibit native fluorescence. rsc.org The fluorescence properties, including the excitation and emission wavelengths and quantum yields, are influenced by factors such as the substitution pattern on the benzene ring, the solvent, and the pH. rsc.org For example, some benzamides show enhanced fluorescence in acidic conditions due to the stabilization of intramolecular hydrogen bonds. rsc.org The introduction of certain substituents can either enhance or quench fluorescence. While specific fluorescence or phosphorescence data for this compound is not available in the reviewed literature, related benzanthrone (B145504) derivatives with amidine substituents have been shown to exhibit bright fluorescence. nih.gov It is plausible that this compound could exhibit fluorescence, and this would be a valuable area for future experimental investigation.

High-Resolution Mass Spectrometry for Accurate Mass and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) is a powerful analytical technique that provides the exact mass of a molecule with a high degree of accuracy (typically to within a few parts per million). mdpi.com This allows for the determination of the elemental composition of the parent ion and its fragments, which is a critical step in the structural elucidation of a compound.

In HRMS, the molecule is ionized, and the resulting molecular ion and any fragment ions are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique "fingerprint" of the molecule and provides significant structural information.

For this compound, the molecular formula is C9H10ClNO. The expected monoisotopic mass can be calculated with high precision. While direct HRMS data for this specific isomer is not available, analysis of related compounds can provide insight into its likely fragmentation pathways. For example, the mass spectrum of 2-chloro-N-methylbenzamide shows a prominent molecular ion peak and key fragments corresponding to the loss of specific groups. nih.gov

Common fragmentation pathways for benzamides include cleavage of the amide bond and fragmentation of the aromatic ring. nih.gov The presence of the chlorine atom would result in a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, with the 35Cl and 37Cl isotopes appearing in an approximate 3:1 ratio.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonPredicted m/zPossible Fragmentation Pathway
[M]+•183.0451Molecular Ion
[M-CH3]+168.0216Loss of a methyl radical
[C7H4ClO]+139.9951Cleavage of the N-C(O) bond
[C6H4Cl]+111.0029Loss of CO from [C7H4ClO]+

Note: The m/z values in this table are predicted based on the elemental composition and common fragmentation patterns of related molecules. Experimental verification is required.

The precise mass measurements from HRMS, combined with the detailed analysis of the fragmentation pattern, would provide definitive structural confirmation of this compound.

Crystallographic and Solid-State Chemistry of this compound: A Subject of Future Investigation

A comprehensive search of scientific literature and crystallographic databases reveals a notable absence of published research on the crystal structure and solid-state chemistry of the chemical compound this compound. While this compound is mentioned in patents related to chemical synthesis, detailed experimental data regarding its molecular structure and intermolecular interactions in the solid state are not publicly available. Consequently, a detailed analysis based on the requested outline of its crystallography, supramolecular interactions, and polymorphism cannot be provided at this time.

The study of a compound's solid-state properties begins with the determination of its crystal structure, most definitively achieved through single-crystal X-ray diffraction. This technique would provide the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and the conformation of the molecule. This fundamental information is the prerequisite for any further analysis of its solid-state behavior.

Once the crystal structure is known, a detailed examination of the supramolecular interactions that govern the crystal packing can be undertaken. These non-covalent interactions are crucial in determining the physical properties of the solid material. For a molecule like this compound, several types of interactions would be of interest:

Hydrogen Bonding: The presence of an N-H group (from the amide) and a carbonyl oxygen atom suggests the potential for hydrogen bond formation. These interactions, where a hydrogen atom is shared between two electronegative atoms, are among the strongest and most directional supramolecular forces. Identifying the hydrogen bonding networks would be key to understanding the primary packing motifs.

Halogen Bonding: The chlorine atom on the benzene ring could participate in halogen bonding, an interaction where a halogen atom acts as an electrophilic species and interacts with a Lewis base. The nature and geometry of any such interactions would be a significant aspect of the crystal chemistry.

Weak Intermolecular Forces: A thorough analysis would also consider other weaker forces, such as van der Waals interactions, which collectively play a significant role in the dense packing of molecules in the solid state.

Furthermore, the possibility of polymorphism, the ability of a compound to exist in more than one crystal form, is a critical area of study for any solid material. Different polymorphs can exhibit distinct physical properties, and their study is of great importance in fields such as pharmaceuticals and materials science. Co-crystallization, the formation of a crystalline solid containing two or more different molecular components in a stoichiometric ratio, would be another avenue for exploration, potentially modifying the physicochemical properties of the compound.

Crystallography and Solid State Chemistry of 3 Chloro N,5 Dimethylbenzamide

Polymorphism and Co-crystallization Studies

Identification and Characterization of Polymorphic Forms

A thorough review of publicly available scientific literature and crystallographic databases reveals a significant gap in the characterization of the solid-state forms of 3-chloro-N,5-dimethylbenzamide. At present, there are no published studies that identify or characterize any polymorphic forms of this specific compound. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a common phenomenon in organic molecules. Different polymorphs of a compound can exhibit distinct physical properties, including melting point, dissolution rate, and stability.

The absence of such data for this compound means that key information regarding its potential for variable solid-state behavior remains unknown. Typically, the identification and characterization of polymorphs involve techniques such as X-ray powder diffraction (XRPD), single-crystal X-ray diffraction, differential scanning calorimetry (DSC), and vibrational spectroscopy (e.g., Raman or infrared spectroscopy). Future research efforts would be necessary to perform polymorph screens, which systematically attempt to crystallize the compound under a wide range of conditions (e.g., different solvents, temperatures, and pressures) to identify any existing polymorphic forms. The subsequent characterization of these forms would be crucial for selecting a stable and consistent form for any potential applications.

Design and Analysis of Co-crystals and Pharmaceutical Salts

Similar to the lack of information on polymorphism, there is no available research in the public domain detailing the design, synthesis, or analysis of co-crystals or pharmaceutical salts of this compound. Co-crystals are multi-component crystals in which a primary compound forms a crystalline material with a neutral guest compound (a coformer). Pharmaceutical salts are formed by the reaction of an ionizable drug with a pharmaceutically acceptable acid or base. Both co-crystallization and salt formation are well-established strategies in pharmaceutical sciences to modify the physicochemical properties of a drug substance, such as its solubility, dissolution rate, and stability, without altering its chemical structure.

The design of co-crystals or salts of this compound would first require a detailed analysis of its molecular structure to identify potential hydrogen bonding sites and to assess its acidity or basicity (pKa). The benzamide (B126) moiety itself offers hydrogen bond donor (N-H) and acceptor (C=O) sites, which could be exploited in the formation of co-crystals with various coformers. However, without experimental data, any discussion on potential co-formers or salt forms remains purely speculative.

A systematic co-crystal or salt screening study would be the first step in exploring this area. Such a study would involve reacting this compound with a library of pharmaceutically acceptable co-formers or counter-ions and analyzing the resulting solids using techniques like XRPD and DSC to identify the formation of new crystalline phases. Subsequent single-crystal X-ray diffraction analysis would be essential to elucidate the precise three-dimensional arrangement of the molecules in the crystal lattice and to understand the intermolecular interactions governing the formation of the co-crystal or salt.

Biological and Agrochemical Activity Mechanisms of Benzamide Derivatives Contextual Relevance to 3 Chloro N,5 Dimethylbenzamide

Molecular Target Identification and Binding Modes of Benzamide (B126) Derivatives

The biological effects of benzamide derivatives are initiated by their interaction with specific molecular targets, primarily proteins such as receptors and enzymes. The nature of this interaction dictates the subsequent physiological response.

Ryanodine (B192298) Receptor Modulation by Structurally Related Anthranilic Diamides

A significant class of insecticides structurally related to benzamides are the anthranilic diamides. These compounds, including the notable example of chlorantraniliprole, exert their insecticidal effects by targeting ryanodine receptors (RyRs). capes.gov.brnih.govnih.gov RyRs are large protein channels responsible for the release of calcium from intracellular stores, a critical process in muscle contraction.

Anthranilic diamides act as potent activators of insect RyRs. capes.gov.br They bind to a specific site on the receptor, inducing a conformational change that locks the channel in an open state. nih.gov This leads to an uncontrolled depletion of intracellular calcium stores, resulting in muscle paralysis and ultimately the death of the insect. capes.gov.brnih.gov The high selectivity of these compounds for insect RyRs over their mammalian counterparts contributes to their favorable safety profile for non-target organisms. nih.gov Given the structural similarities, it is plausible that certain benzamide derivatives, potentially including 3-chloro-N,5-dimethylbenzamide, could exhibit a similar mode of action.

A 2018 study synthesized a series of novel anthranilic diamide (B1670390) derivatives and found that compound 7o displayed excellent insecticidal activity against the oriental armyworm and diamondback moth, comparable or superior to chlorantraniliprole. nih.gov This activity was linked to its ability to affect calcium homeostasis in the neurons of the oriental armyworm, suggesting the ryanodine receptor as a likely target. nih.gov

Enzyme Inhibition or Activation Mechanisms

Benzamide derivatives have been shown to modulate the activity of various enzymes, acting as either inhibitors or activators. This interaction is a key mechanism underlying their therapeutic potential.

For instance, certain sulfonamide derivatives, which share structural motifs with benzamides, have been investigated as inhibitors of Matrix Metalloproteinases (MMPs) . nih.govnih.gov MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. Their unregulated activity is implicated in diseases such as cancer. nih.govnih.gov For example, SB-3CT, a thiirane-containing compound, is a potent and selective inhibitor of MMP-2. nih.gov Its mechanism involves the enzyme-catalyzed opening of the thiirane (B1199164) ring, leading to a stable zinc-thiolate complex that inactivates the enzyme. nih.gov MMP Inhibitor II is another example of a broad-range MMP inhibitor. caymanchem.com

In the context of hormone regulation, some benzamide derivatives have been explored as modulators of the human progesterone (B1679170) receptor (PR) , a key player in the female reproductive system. nih.govnih.govresearchgate.net Non-steroidal PR antagonists are of interest for treating conditions like uterine fibroids and endometriosis. nih.govnih.gov Research has shown that N-(4-phenoxyphenyl)benzenesulfonamide derivatives can act as a novel class of non-steroidal PR antagonists. nih.gov The substitution pattern on the benzenesulfonyl and phenoxy moieties is crucial for their antagonistic activity. nih.gov

Receptor Agonism/Antagonism in Biological Systems

The ability of benzamide derivatives to act as either agonists (activators) or antagonists (blockers) of various receptors is a well-documented phenomenon. This dual functionality allows for the fine-tuning of physiological responses.

A notable example is the interaction of benzamide derivatives with histamine H3 receptors . A series of 4-(1-substituted piperidin-4-yloxy) benzamides have been synthesized and shown to have a high binding affinity for the H3 receptor, acting as antagonists. nih.gov

Furthermore, certain benzamide derivatives are known to be agonists at the 5-HT4 receptor , a type of serotonin (B10506) receptor. nih.gov This activity is responsible for the gastrointestinal prokinetic effects of drugs like cisapride (B12094) and metoclopramide. nih.gov They stimulate the receptor, which is positively coupled to adenylate cyclase, leading to increased intracellular cyclic AMP. nih.gov

Conversely, many benzamide derivatives function as dopamine (B1211576) receptor antagonists . medchemexpress.comwikipedia.org Amisulpride, for example, is a selective antagonist of dopamine D2 and D3 receptors and is used as an antipsychotic. wikipedia.org Its therapeutic effects are believed to stem from its ability to block these receptors, thereby modulating dopamine signaling in the brain. wikipedia.org

Biochemical Pathway Modulation

By interacting with their molecular targets, benzamide derivatives can modulate entire biochemical pathways, leading to broader physiological effects.

Regulation of Intracellular Calcium Levels

As discussed in the context of ryanodine receptors, the regulation of intracellular calcium (Ca2+) is a key mechanism for many biologically active benzamides. nih.gov The disruption of calcium homeostasis is a powerful tool in insecticide design. By forcing RyRs into an open state, anthranilic diamides cause a continuous leak of Ca2+ from the sarcoplasmic reticulum, leading to impaired muscle function in insects. capes.gov.brnih.gov

Beyond insecticidal action, the modulation of calcium channels is also a target for therapeutic intervention. For example, certain phenoxyaniline (B8288346) and sulfonamide analogues have been developed as inhibitors of N-type (CaV2.2) calcium channels, which are involved in pain signaling. rsc.org

The regulation of the benzamil-insensitive salt taste receptor has also been shown to be influenced by intracellular Ca2+. nih.gov This suggests that benzamide-like structures could play a role in modulating sensory pathways through their effects on calcium signaling.

Modulation of Signaling Pathways

The interaction of benzamide derivatives with receptors and enzymes often initiates a cascade of intracellular events known as signaling pathways. For example, the binding of agonist benzamides to the 5-HT4 receptor activates adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP), a crucial second messenger involved in numerous cellular processes. nih.gov

In the context of cancer therapy, the inhibition of MMPs by benzamide-like compounds can disrupt signaling pathways involved in tumor growth and metastasis. nih.govnih.gov Similarly, the antagonism of the progesterone receptor by certain benzamides can interfere with hormone-dependent signaling pathways that drive the growth of some cancers. nih.gov

Furthermore, some benzamide derivatives have been designed as positive allosteric modulators of the follicle-stimulating hormone (FSH) receptor. epo.org These compounds bind to a site on the receptor distinct from the hormone binding site and enhance the receptor's response to FSH. This modulation of the FSH signaling pathway has potential applications in the treatment of fertility disorders. epo.org

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental in medicinal and agrochemical research to understand how the chemical structure of a compound influences its biological activity. For benzamide derivatives, SAR studies have revealed that the nature and position of substituents on the benzamide scaffold are critical determinants of their potency and selectivity as bioactive agents. nih.govnih.gov

Research into a series of benzamide and picolinamide (B142947) derivatives as potential acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors has demonstrated that the substitution pattern significantly impacts their inhibitory power. nih.govnih.gov For instance, the position of a dimethylamine (B145610) side chain was found to markedly influence the inhibitory activity and selectivity against these enzymes. nih.govnih.gov Generally, in the studied series, para-substituted compounds showed more potent inhibition and selectivity against AChE compared to meta- or ortho-substituted ones. nih.gov This highlights the importance of the substituent's spatial arrangement for effective interaction with the biological target.

In the context of antibacterial agents, SAR studies on benzamides as inhibitors of Mycobacterium tuberculosis QcrB have shown that smaller, electron-rich substitutions at the C-5 position of the benzamide core are most active. acs.org Furthermore, secondary amides, such as methyl amides, were found to be more potent than their primary amide counterparts, indicating that substitution on the amide nitrogen is also a key factor in determining bioactivity. acs.org

Influence of Halogen and Alkyl Substituents on Bioactivity

The specific substituents on the this compound molecule—a chlorine atom at position 3 and methyl groups at position 5 and on the nitrogen—are expected to significantly influence its bioactivity based on established principles for benzamide derivatives.

Alkyl Substituents: Alkyl groups, such as the methyl groups in this compound, are often incorporated into bioactive molecules to increase lipophilicity, which can enhance membrane permeability and hydrophobic interactions with the target protein. mdpi.com In studies of benzamide inhibitors for M. tuberculosis, replacing a larger group with a small, lipophilic methyl group at the C-5 position resulted in a more active compound. acs.org The N-alkylation of the amide group is also a critical design element. N-alkyl amides can influence the molecule's conformation and metabolic stability. mdpi.com For instance, research on lysine (B10760008) deacetylase inhibitors showed that benzamide derivatives with specific linker structures could be rationally designed for improved potency. nih.gov The N,N-dimethyl substitution on the amide of this compound would therefore play a significant role in its conformational preferences and binding affinity.

Conformational Effects on Target Binding Specificity

The three-dimensional conformation of a molecule is crucial for its ability to bind to a specific biological target. For benzamide derivatives, the rotational barrier around the amide bond and the dihedral angle between the amide plane and the benzene (B151609) ring are key conformational features. researchgate.net These parameters determine the spatial presentation of the substituents, which in turn dictates the binding specificity and affinity.

The planarity between the aromatic ring and the amide group can be influenced by intramolecular hydrogen bonds and steric hindrance from substituents. researchgate.netmdpi.com For example, in certain fluorinated benzamide isomers, intramolecular hydrogen bonds contribute to a planar conformation. mdpi.com Conversely, steric repulsion between the amide and ortho-protons on the phenyl ring can lead to a twisted conformation. researchgate.net The substitution pattern on the benzamide ring directly impacts these conformational preferences. The presence of substituents can force the molecule to adopt a higher energy conformation upon binding to a protein receptor than what is observed in its unbound state. nih.gov

Molecular docking studies have shown that benzamide derivatives can bind to both the catalytic and peripheral sites of enzymes like AChE, and the specific binding mode is highly dependent on the molecule's conformation. nih.govresearchgate.net The interactions with active site residues can force the flexible benzamide ligand into a specific, sometimes strained, conformation to achieve optimal binding. nih.gov The chlorine at C-3 and the methyl group at C-5 of this compound would influence the molecule's preferred conformation and its ability to fit into the binding pocket of a target protein.

Rational Design Principles for Bioactive Benzamide Analogs

The rational design of novel bioactive compounds aims to systematically modify a lead structure to improve its activity, selectivity, and pharmacokinetic properties. For benzamide analogs, several design principles have been successfully applied.

Structure-Based Design and In Silico Modeling: A primary strategy involves using computational tools for structure-based design. mdpi.comnih.gov This approach utilizes the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site. Molecular docking simulations can predict the binding mode and affinity of designed compounds, guiding the selection of substituents that will form favorable interactions with the target. nih.govnih.gov For example, docking studies have been used to design benzamide-based COX-2 inhibitors by predicting their binding within the enzyme's active site. nih.gov

Bioisosteric Replacement and Substituent Modification: Another key principle is the use of bioisosteric replacement, where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity. mdpi.com The systematic modification of substituents on the benzamide scaffold is a common approach to explore the SAR and optimize potency. This can involve altering the type and position of halogen atoms, changing the size and lipophilicity of alkyl groups, or modifying the N-substituents on the amide. acs.orgmdpi.com For instance, the development of class I selective lysine deacetylase inhibitors involved the rational design of the linker region of benzamide-containing molecules to improve interactions within the hydrophobic binding tunnel of the enzyme. nih.gov These principles allow for the fine-tuning of a molecule's properties to create more effective and selective therapeutic or agrochemical agents.

Environmental Behavior and Degradation Pathways of Benzamide Compounds

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical through non-biological processes, primarily photodegradation, hydrolysis, and oxidation. These mechanisms are critical in determining the persistence of a compound in aquatic and terrestrial environments.

Photodegradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. For aromatic compounds like 3-chloro-N,5-dimethylbenzamide, photodegradation can be a significant transformation pathway. The process can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated species like hydroxyl radicals.

Potential Photodegradation Reactions for this compound:

Homolytic cleavage of the C-Cl bond, leading to the formation of a phenyl radical and a chlorine radical.

Photo-hydrolysis of the amide bond, yielding 3-chloro-5-methylbenzoic acid and dimethylamine (B145610).

Oxidation by hydroxyl radicals, which are common in sunlit surface waters, leading to the formation of hydroxylated byproducts.

Further research is necessary to determine the specific photodegradation products and quantum yield for this compound.

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The amide linkage in this compound is susceptible to hydrolysis, which can be catalyzed by acids or bases.

Studies on the alkaline hydrolysis of benzamide (B126) and its N-methyl and N,N-dimethyl derivatives show that these reactions do occur, though amides are generally more resistant to hydrolysis than esters. acs.orgyoutube.com The rate of hydrolysis is influenced by pH, with alkaline conditions generally promoting the reaction. libretexts.org For instance, the hydrolysis of benzamidinium compounds to their corresponding primary amides is significantly faster at higher pH levels. researchgate.net Research on para-substituted benzonitriles indicates that they hydrolyze to the corresponding benzoic acids via a benzamide intermediate, with alkaline hydrolysis being dominant at pH values above 8. oup.com

Based on these findings, the hydrolysis of this compound would be expected to yield 3-chloro-5-methylbenzoic acid and dimethylamine . The reaction rate would likely be slow under neutral environmental pH conditions but could be accelerated in alkaline waters.

Oxidation processes in aquatic systems, often mediated by reactive oxygen species such as hydroxyl radicals, can also contribute to the degradation of organic compounds. For chlorinated aromatic compounds, oxidation can lead to ring hydroxylation and eventual ring cleavage.

Biotic Degradation Mechanisms

Biotic degradation, mediated by microorganisms and plants, is a primary route for the breakdown of many organic pollutants in the environment.

Microorganisms in soil and water possess a vast array of enzymes capable of degrading complex organic molecules. For chlorinated aromatic compounds, microbial degradation often initiates with dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of chlorocatechols. nih.gov These intermediates are then typically funneled into either the ortho- or meta-cleavage pathways, ultimately leading to mineralization (the complete breakdown to CO2, water, and inorganic ions).

While specific microbial degradation studies for this compound are lacking, research on related compounds offers valuable clues. For example, some bacteria can degrade chlorinated benzenes under aerobic conditions. nih.gov The degradation of some benzamide-containing pesticides is known to be facilitated by microbial action. The amide bond itself can be a target for microbial enzymes. For example, the degradation of certain sulfonamide antibiotics involves the cleavage of the C-N bond. nih.gov

Potential Microbial Degradation Pathways for this compound:

Amide hydrolysis: Microbial amidases could cleave the amide bond to form 3-chloro-5-methylbenzoic acid and dimethylamine.

Aromatic ring hydroxylation: Dioxygenases could attack the benzene (B151609) ring, leading to the formation of hydroxylated intermediates.

Dehalogenation: The chlorine atom could be removed either aerobically or anaerobically.

Plants can absorb and metabolize foreign compounds (xenobiotics), including herbicides, through a three-phase detoxification system analogous to that in animals. ucanr.eduresearchgate.net

Phase I: The initial modification of the compound, often through oxidation, reduction, or hydrolysis, to introduce or expose functional groups. lsuagcenter.com For this compound, this could involve hydrolysis of the amide bond. cambridge.org

Phase II: Conjugation of the modified compound with endogenous molecules like sugars (e.g., glucose) or amino acids to increase water solubility and reduce toxicity. researchgate.net

Phase III: Sequestration of the conjugated metabolites into vacuoles or cell wall components, effectively removing them from active metabolic pathways. ucanr.edu

Many benzamide-based herbicides are known to be metabolized by plants, and this metabolism can be a basis for crop selectivity. cambridge.org For example, the herbicide propanil (B472794) is hydrolyzed by enzymes present in many plant species. cambridge.org It is therefore plausible that this compound could be taken up by plants and undergo similar metabolic transformations.

Table 1: Potential Metabolic Reactions in Plants for Benzamide-type Compounds

Reaction Type Description Potential Product from this compound
Hydrolysis Cleavage of the amide bond by hydrolase enzymes. 3-chloro-5-methylbenzoic acid and dimethylamine
Hydroxylation Addition of a hydroxyl (-OH) group to the aromatic ring. Hydroxylated derivatives of the parent compound

| Conjugation | Attachment of a sugar or amino acid to a functional group. | Glycoside or amino acid conjugates |

This table is based on general plant metabolism of herbicides and not on specific data for this compound.

Environmental Persistence and Mobility in Various Compartments

The environmental persistence of a chemical is its ability to resist degradation, while its mobility describes its movement within and between environmental compartments (soil, water, air).

The persistence of this compound will be determined by the rates of the abiotic and biotic degradation processes described above. Given that amides can be relatively stable to hydrolysis under neutral conditions, and if microbial degradation is slow, the compound could exhibit some persistence in the environment. The presence of the chlorine atom may also increase its resistance to degradation compared to the non-chlorinated analogue.

The mobility of a compound in soil is largely governed by its sorption to soil organic matter and clay particles. Compounds with low water solubility and high octanol-water partition coefficients (Kow) tend to be less mobile. The mobility of benzamide-related compounds in soil can vary. For example, studies on the mobility of the fungicide benomyl (B1667996) in soils have been conducted to understand its runoff potential. nih.gov The mobility of antibiotics in soil has also been shown to be variable, with some compounds being highly mobile and others strongly sorbing to soil particles. nih.gov

For this compound, the N,N-dimethyl substitution on the amide nitrogen may increase its water solubility compared to a primary or secondary amide, potentially increasing its mobility in soil. However, the presence of the aromatic ring and the chloro- and methyl- substituents would also contribute to its interaction with soil organic matter. Without experimental data on its soil sorption coefficient (Koc), its mobility remains speculative. Multimedia environmental fate modeling for N,N-diethyl-m-toluamide (DEET), a structurally related compound, predicts that it will primarily partition to water and soil and has a moderate to rapid degradation rate. nih.gov

Soil Adsorption and Leaching Potential

No data is available on the soil adsorption coefficient (Koc) or other relevant metrics that would describe the mobility of this compound in soil.

Aquatic Transport and Bioaccumulation Potential

There is no information available regarding the potential for this compound to be transported in aquatic systems or to accumulate in living organisms.

Future Research Directions and Potential Applications for 3 Chloro N,5 Dimethylbenzamide

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of 3-chloro-N,5-dimethylbenzamide has not been extensively documented, presenting an opportunity to develop efficient and environmentally conscious production methods from the outset. A conventional approach would likely involve the reaction of a precursor, 3-chloro-5-methylbenzoic acid, with a chlorinating agent like thionyl chloride, followed by amidation with methylamine (B109427). nanobioletters.com

However, modern synthetic chemistry emphasizes sustainability. Future research should focus on developing greener alternatives that minimize hazardous reagents and waste. This could involve direct amide coupling reactions that avoid the need for acyl chlorides, employing novel catalysts and more benign solvents. One-pot syntheses, which combine multiple reaction steps into a single procedure, could also be explored to improve efficiency and reduce the need for intermediate purification, a strategy that has proven successful for related isomers.

FeatureTraditional Synthetic RouteProposed Sustainable Route
Starting Material 3-chloro-5-methylbenzoic acid3-chloro-5-methylbenzoic acid
Key Steps 1. Conversion to acyl chloride (e.g., with SOCl₂) 2. Amidation with methylamine1. Direct amide coupling using a benign coupling agent (e.g., a carbodiimide) in a one-pot procedure.
Solvents Potentially hazardous chlorinated solvents (e.g., Dichloromethane)Greener solvents (e.g., 2-MeTHF, cyclopentyl methyl ether) or solvent-free conditions.
Byproducts Acidic gases (HCl, SO₂), stoichiometric salt waste.Higher atom economy, recyclable coupling agents, less toxic waste.
Advantages Well-established, reliable methodology.Reduced environmental impact, potentially fewer steps, increased safety.

This table is a hypothetical comparison based on established chemical principles.

Advanced Computational and Spectroscopic Investigations for Structure-Property Relationships

A thorough understanding of the relationship between the structure of this compound and its physical properties is fundamental to unlocking its potential. Advanced computational and spectroscopic methods are crucial for this endeavor.

Computational Modeling: Techniques such as Density Functional Theory (DFT) can be employed to predict the molecule's three-dimensional geometry, electron distribution, and key quantum chemical parameters before it is even synthesized. These calculations can provide insights into its dipole moment, stability, and the energies of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are critical for predicting reactivity and electronic properties.

Spectroscopic Analysis: Once synthesized, a suite of spectroscopic techniques will be essential for structural confirmation.

NMR Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of atoms, showing characteristic signals for the aromatic protons, the two distinct methyl groups, and the amide proton.

Infrared (IR) Spectroscopy: IR analysis will identify key functional groups, notably the characteristic C=O and N-H stretching vibrations of the amide linkage.

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the compound's exact molecular weight and elemental composition. nih.gov

X-ray Crystallography: The definitive method for determining its three-dimensional structure in the solid state is single-crystal X-ray diffraction. This technique would reveal precise bond lengths, bond angles, and, crucially, how the molecules arrange themselves with respect to one another, identifying any intermolecular interactions like hydrogen bonds.

PropertyPredicted Value / TechniqueRationale / Significance
Molecular Formula C₉H₁₀ClNODerived from structure.
Molecular Weight 183.64 g/mol Calculated from formula.
IUPAC Name This compoundSystematic nomenclature.
¹³C NMR Predicted chemical shiftsTo confirm the carbon skeleton and identify the number of unique carbon environments.
¹H NMR Predicted chemical shifts and couplingTo confirm proton environments, including aromatic, N-methyl, and ring-methyl signals.
IR Spectroscopy ~3300 cm⁻¹ (N-H stretch), ~1640 cm⁻¹ (C=O stretch)To confirm the presence of the key amide functional group.
HOMO-LUMO Gap DFT CalculationTo estimate electronic excitability and potential use in electronic materials.
Crystal Structure X-ray DiffractionTo determine solid-state conformation and intermolecular packing.

This table contains predicted data based on the analysis of similar compounds and general spectroscopic principles. nih.govnih.gov

Exploration of New Biological Targets and Therapeutic/Agrochemical Potentials

The benzamide (B126) scaffold is a "privileged structure" in medicinal chemistry and agrochemistry, known to interact with a wide array of biological targets. nanobioletters.comontosight.ai Given that the isomer 2-amino-5-chloro-N,3-dimethylbenzamide is a key intermediate for the blockbuster insecticide chlorantraniliprole, which acts on insect ryanodine (B192298) receptors, a primary avenue of investigation for this compound should be in agrochemicals. nbinno.com

Agrochemical Potential: The compound should be systematically screened for activity against a broad range of agricultural pests. Its potential as an insecticide, fungicide, or herbicide should be evaluated. nih.gov The structural similarity to known insecticides suggests that ion channels in insects could be a primary target class.

Therapeutic Potential: The broader family of benzamides exhibits diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govontosight.ai Therefore, this compound warrants screening against a panel of human therapeutic targets, such as protein kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cell signaling pathways.

AreaPotential Target ClassRationale
Agrochemical Insect Ryanodine ReceptorsStructural similarity to precursors of commercial diamide (B1670390) insecticides.
Agrochemical Fungal Succinate Dehydrogenase (SDH)A common target for fungicidal carboxamides.
Agrochemical Plant Photosystem II / Cellulose BiosynthesisCommon targets for herbicidal compounds.
Therapeutic Protein KinasesMany kinase inhibitors incorporate an amide scaffold for hydrogen bonding in the ATP-binding site.
Therapeutic HSP90Some substituted benzamides are known to inhibit this critical chaperone protein, a target in cancer therapy.
Therapeutic Bacterial / Fungal EnzymesThe benzamide motif is present in various antimicrobial agents. nanobioletters.com

This table outlines potential areas for biological screening based on the activities of related compounds.

Role in Supramolecular Chemistry and Materials Science

Supramolecular chemistry, the study of systems held together by non-covalent interactions, offers a pathway to designing novel "smart" materials. The structure of this compound is well-suited for exploration in this field. The amide group is an excellent functional group for forming robust and directional hydrogen bonds, with the N-H group acting as a donor and the C=O group as an acceptor.

This hydrogen-bonding capability can guide the self-assembly of molecules into predictable, ordered, one-, two-, or three-dimensional networks. acs.org The presence of a chlorine atom also introduces the possibility of halogen bonding, another specific and directional non-covalent interaction that is increasingly used in crystal engineering. By controlling these interactions, it may be possible to create new materials with tailored properties.

Future research could focus on crystallizing the compound under various conditions to study its self-assembly patterns. This could lead to the development of materials such as:

Organogels: Where the compound self-assembles into a fibrous network that immobilizes a solvent.

Liquid Crystals: Where the molecules exhibit long-range order in one or two dimensions, leading to materials with unique optical properties.

Co-crystals: Combining this compound with other molecules to create new crystalline solids with hybrid properties.

Supramolecular AssemblyKey Interaction(s)Potential Material Application
1D Chains / Ribbons N-H···O=C Hydrogen BondingAnisotropic conductors (if doped), components of organogels.
2D Sheets Hydrogen Bonding, π-π StackingLamellar materials for sensing or separation.
3D Networks Hydrogen Bonding, Halogen Bonding (C-Cl)Porous materials for gas storage, functional crystalline solids.
Co-crystals Host-Guest InteractionsModification of pharmaceutical properties (solubility, stability) of an active ingredient.

This table presents hypothetical applications in materials science based on the principles of supramolecular chemistry. nih.govnih.gov

Table of Mentioned Compounds

Common/Trade NameIUPAC Name
This compoundThis compound
2-amino-5-chloro-N,3-dimethylbenzamide2-amino-5-chloro-N,3-dimethylbenzamide
Chlorantraniliprole5-bromo-N-[4-chloro-2-methyl-6-(methylcarbamoyl)phenyl]-2-(3-chloropyridin-2-yl)pyrazole-3-carboxamide
3-chloro-5-methylbenzoic acid3-chloro-5-methylbenzoic acid
Thionyl chlorideThionyl dichloride
MethylamineMethanamine

Q & A

Basic: What are the established synthetic routes for 3-chloro-N,5-dimethylbenzamide?

The compound is typically synthesized via nucleophilic acyl substitution. A common method involves reacting 3-chloro-5-methylbenzoyl chloride with dimethylamine in a polar aprotic solvent (e.g., DCM or DMF) under inert conditions. Triethylamine is often added to scavenge HCl . Alternative routes may use microwave-assisted synthesis to reduce reaction times. Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 molar ratio of acyl chloride to amine) and temperature control (60–80°C) .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm substitution patterns and amide bond formation. For example, the N-methyl protons appear as a singlet near δ 3.0 ppm, while aromatic protons show splitting patterns consistent with chlorine and methyl substituents .
  • IR Spectroscopy : A strong absorption band at ~1650 cm1^{-1} confirms the carbonyl (C=O) stretch of the amide group .
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]+^+ at m/z 212.06 for C9_9H11_{11}ClN2_2O) .

Basic: What preliminary applications justify further research on this compound?

Structural analogs of this compound have shown promise in medicinal chemistry as enzyme inhibitors (e.g., targeting bacterial phosphopantetheinyl transferases) and in agrochemical research as pesticidal leads due to halogen-substituted aromatic cores . Initial assays should focus on antimicrobial activity using MIC (Minimum Inhibitory Concentration) protocols .

Advanced: How does X-ray crystallography elucidate its molecular conformation?

Single-crystal X-ray diffraction reveals:

  • Planarity of the amide group : The C=O and N–H bonds lie in the same plane, stabilized by resonance.
  • Dihedral angles : The chloro and methyl substituents create torsional strain (e.g., ~15° between aromatic rings in analogs), affecting solubility .
  • Intermolecular interactions : Hydrogen bonding (N–H⋯O=C) forms dimeric structures in the crystal lattice, critical for predicting solid-state stability .

Advanced: How do structural modifications impact bioactivity?

  • Chlorine position : 3-Chloro substitution enhances electronegativity, improving binding to bacterial enzyme active sites compared to 4-chloro analogs .
  • Methyl groups : N-Methylation reduces polarity, increasing membrane permeability but may decrease solubility. Comparative QSAR studies using Hammett constants (σ) can quantify electronic effects .

Advanced: How to resolve contradictions in reported synthesis yields?

Discrepancies in yields (e.g., 47–98% in similar benzamide syntheses ) arise from:

  • Solvent choice : DMF improves solubility but may hydrolyze acyl chlorides; anhydrous DCM mitigates this .
  • Workup protocols : Acidic quenching preserves product integrity vs. basic conditions that may induce side reactions.

Advanced: What advanced analytical methods validate purity and structure?

  • HPLC-PDA : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) identifies impurities at <0.5% levels.
  • SC-XRD : Single-crystal X-ray diffraction confirms absolute configuration and packing efficiency .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability for formulation studies .

Advanced: What is the hypothesized mechanism of action in antibacterial contexts?

Analogous benzamides inhibit bacterial phosphopantetheinyl transferases (PPTases) , enzymes essential for fatty acid and polyketide biosynthesis. Competitive inhibition occurs via binding to the enzyme’s acyl carrier protein (ACP) domain, disrupting post-translational modification .

Advanced: How can computational modeling optimize derivative design?

  • Docking simulations : AutoDock Vina or Schrödinger Suite predicts binding affinities to PPTase active sites (PDB: 3UE3).
  • DFT calculations : Assess electronic properties (e.g., HOMO-LUMO gaps) to prioritize derivatives with enhanced reactivity .

Advanced: What strategies improve reaction efficiency for scaled-up synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C ).
  • Flow chemistry : Continuous processing minimizes side products and improves yield consistency.
  • Catalytic additives : DMAP (4-Dimethylaminopyridine) accelerates acylation by stabilizing the transition state .

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